Plipastatin B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

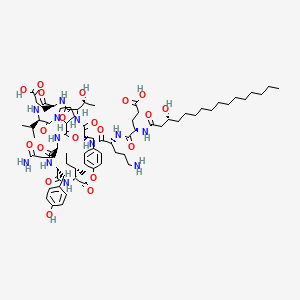

Molecular Formula |

C74H114N12O20 |

|---|---|

Molecular Weight |

1491.8 g/mol |

IUPAC Name |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95)/t44-,45+,49+,51+,52-,53-,54-,55+,56-,57-,62+,63-,64+/m0/s1 |

InChI Key |

BBRYHXPVDSFBGT-LOBQSVLGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Plipastatin B1 on Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has demonstrated potent antifungal activity against a broad spectrum of phytopathogenic fungi.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on fungal cells. The information presented herein is synthesized from available literature on plipastatins and related fengycins, offering a robust framework for research and development endeavors in the field of antifungal agents. The core mechanism revolves around the interaction of this compound with the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.

Core Mechanism of Action

The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity.[2][4] This interaction is facilitated by the amphipathic nature of the lipopeptide, which allows it to insert into the lipid bilayer. This insertion leads to a series of detrimental effects on the fungal cell.

Membrane Permeabilization and Morphological Alterations

Upon interaction with the fungal cell membrane, this compound induces significant morphological changes. Electron microscopy studies on fungi treated with related plipastatins have revealed severe damage to the plasma membrane and cell wall.[5] A key characteristic of plipastatin-induced damage is the formation of vacuoles within the cytoplasm.[5] This vacuolation is indicative of a disruption in cellular homeostasis and membrane function. Furthermore, treatment with plipastatins has been shown to cause widely gapped cell walls and the separation of the plasma membrane from the cell wall, compromising the structural integrity of the fungus.[5]

Putative Signaling Pathway Involvement

The extensive damage to the cell wall and membrane strongly suggests the activation of the Cell Wall Integrity (CWI) signaling pathway.[6][7][8] The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. It is plausible that the membrane perturbations caused by this compound trigger this pathway as a compensatory mechanism. However, sustained stress from the lipopeptide likely overwhelms this repair pathway, leading to cell death.

Furthermore, membrane damage can lead to an influx of extracellular calcium and the release of calcium from intracellular stores, disrupting calcium homeostasis.[9] This dysregulation of calcium signaling can trigger various downstream events, including the production of reactive oxygen species (ROS).[4][5][10][11] The accumulation of ROS induces oxidative stress, further damaging cellular components and contributing to cell death.

Quantitative Data

The antifungal efficacy of plipastatins has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal pathogens. While specific IC50 values for this compound are not widely reported, the available MIC data for the plipastatin family provides a strong indication of their potent antifungal activity.

| Lipopeptide | Fungal Species | MIC (µg/mL) | Reference |

| Plipastatins | Fusarium oxysporum f. sp. cucumerinum | 16 | [2] |

| Plipastatin A | Fusarium graminearum | 100 | [5] |

| Novel Lipopeptides (Plipastatin-derived) | Various fungal species | 31.25 - 125 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal strain

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^5 to 5 x 10^5 CFU/mL using a spectrophotometer.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (fungus without drug) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[12]

Transmission Electron Microscopy (TEM) for Morphological Analysis

This protocol allows for the visualization of ultrastructural changes in fungal cells upon treatment with this compound.

Materials:

-

Fungal culture treated with this compound (at MIC or sub-MIC)

-

Untreated fungal culture (control)

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin (for embedding)

-

Uranyl acetate and lead citrate (for staining)

-

Transmission Electron Microscope

Procedure:

-

Fixation: Harvest fungal cells from both treated and control cultures and fix them in the primary fixative for 2-4 hours at 4°C.

-

Post-fixation: Wash the cells with buffer and post-fix with the secondary fixative for 1-2 hours.

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with propylene oxide and then embed in epoxy resin. Polymerize the resin at 60°C for 48 hours.

-

Sectioning and Staining: Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Observe the sections under a Transmission Electron Microscope to identify changes in cell wall thickness, membrane integrity, and intracellular organelles.[5][13]

Membrane Integrity Assay (Propidium Iodide Staining)

This assay assesses the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Fungal culture treated with this compound

-

Untreated fungal culture (control)

-

Propidium Iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Treatment: Incubate fungal cells with various concentrations of this compound for a defined period.

-

Staining: Harvest the cells, wash with PBS, and resuspend in PBS containing PI at a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes.

-

Analysis: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the stained cells using a fluorescence microscope. An increase in red fluorescence indicates membrane damage.[14]

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for studying the mechanism of action of this compound.

Caption: Hypothesized signaling pathway of this compound's action on fungal cells.

Caption: General experimental workflow for investigating this compound's mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

- 11. Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Bacillus subtilis Plipastatin B1 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bacillus subtilis plipastatin B1 biosynthetic gene cluster, a critical component in the production of the potent antifungal lipopeptide, plipastatin. This document covers the genetic organization, biosynthesis pathway, regulation, and quantitative data related to plipastatin production, along with detailed experimental protocols for its study and manipulation.

Introduction to Plipastatin

Plipastatin, also known as fengycin, is a cyclic lipopeptide produced by various Bacillus species, most notably Bacillus subtilis. It consists of a ten-amino acid peptide ring linked to a β-hydroxy fatty acid chain that can vary in length from C14 to C21. Plipastatin exhibits strong antifungal activity, particularly against filamentous fungi, making it a promising candidate for applications in biocontrol, post-harvest preservation, and biomedicine.[1][2] Its mechanism of action involves the disruption of fungal cell membranes. The complex structure of plipastatin makes chemical synthesis challenging, thus highlighting the importance of understanding and engineering its biological production.[1]

The Plipastatin Biosynthetic Gene Cluster (pps)

The biosynthesis of plipastatin is orchestrated by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the pps gene cluster. In Bacillus subtilis 168, this cluster spans approximately 38.4 kb.[1][3]

Genetic Organization

The core of the plipastatin biosynthetic gene cluster is the ppsABCDE operon.[2] These five genes encode the multi-domain enzymes responsible for the step-by-step assembly of the lipopeptide. The organization of the gene cluster is depicted below.

Caption: Organization of the pps gene cluster in B. subtilis.

Gene and Protein Summary

The table below summarizes the core genes of the pps cluster and their corresponding protein products.

| Gene | Protein | Size (amino acids) | Predicted Function | Accession Number |

| ppsA | PpsA | ~4021 | Plipastatin Synthetase A | AEW31019.1 |

| ppsB | PpsB | ~2560 | Plipastatin Synthetase B | AEW31020.1 |

| ppsC | PpsC | ~2555 | Plipastatin Synthetase C | AEW31021.1 |

| ppsD | PpsD | ~3616 | Plipastatin Synthetase D | AEW31022.1 |

| ppsE | PpsE | ~1333 | Plipastatin Synthetase E (Thioesterase) | AEW31015.1 |

Data compiled from various sources, including NCBI and MIBiG.[4]

Biosynthesis of this compound

The synthesis of plipastatin is a multi-step process carried out by the Pps NRPS machinery. The process begins with the activation of a β-hydroxy fatty acid, followed by the sequential addition and modification of ten amino acids. The final cyclization of the peptide chain is catalyzed by a thioesterase domain.

Caption: Simplified overview of this compound biosynthesis.

Regulation of Plipastatin Biosynthesis

The expression of the pps operon and the subsequent production of plipastatin are tightly regulated by a complex network of factors. Key players in this regulatory network include the sfp gene, the DegSU two-component system, and the transition state regulator AbrB.

-

sfp : This gene encodes a 4'-phosphopantetheinyl transferase, which is essential for the post-translational activation of the NRPS enzymes from their inactive apo-forms to their active holo-forms.[5][6]

-

degQ : As part of the DegS-DegU two-component system, DegQ positively influences the expression of the pps operon.[5][6] Overexpression of degQ has been shown to increase plipastatin production.[5][7]

-

AbrB : This transition state regulator represses the transcription of the ppsABCDE operon during the exponential growth phase.[5]

Caption: Key regulatory factors of plipastatin biosynthesis.

Quantitative Production of Plipastatin

The native production of plipastatin in wild-type B. subtilis strains is often low.[1] Consequently, various genetic engineering strategies have been employed to enhance its yield.

| Strain / Modification | Plipastatin Titer (mg/L) | Fold Increase | Reference |

| B. subtilis 168 with sfp | Very low | - | [8] |

| B. subtilis 168 with sfp and degQ | - | 10-fold | [8] |

| Promoter replacement (Ppps to Pveg) | ~174.63 | 5-fold | [2][5] |

| Promoter replacement (Ppps to PamyQ) | 452 | - | [2] |

| Overexpression of acs, birA, accACD | 24.7 | 1.37-fold | [2] |

| Promoter replacement (Ppps to P43) | 607 | 1.27-fold | [2] |

| Promoter replacement (Psfp to P43) | 717 | 1.5-fold | [2] |

| Co-overexpression of lcfA and yoeA | 1890 | - | [2] |

| Co-overexpression of lcfA, yoeA and abrB deletion | 2060 | - | [2] |

| Optimized culture medium with engineered strain | 2514 | 5.26-fold | [2] |

| Integration of ComQXPA quorum-sensing system | 3850 | 3.5-fold | [9] |

Experimental Protocols

General Experimental Workflow

Caption: A typical workflow for studying plipastatin production.

Plipastatin Extraction and Quantification

1. Cultivation:

-

Inoculate the B. subtilis strain into a suitable production medium (e.g., Landy medium).

-

Incubate at 37°C with shaking for 48-72 hours.

2. Extraction:

-

Centrifuge the culture broth to separate the cells.

-

Acidify the supernatant to pH 2.0 using concentrated HCl to precipitate the lipopeptides.

-

Centrifuge to collect the precipitate.

-

Extract the precipitate with methanol or a chloroform:methanol (1:1, v/v) mixture.[2]

-

Evaporate the solvent to obtain the crude extract.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18).[2]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid).

-

Detection: UV detector at 210 nm or 280 nm.

-

Quantification: Compare the peak area of the sample with a standard curve of purified plipastatin.

Plipastatin Identification by Mass Spectrometry

-

Technique: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).[1]

-

Procedure: The HPLC eluent is directly introduced into the ESI source of the mass spectrometer.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to confirm the identity of different plipastatin isoforms.

Genetic Manipulation of B. subtilis

1. Gene Knockout (e.g., using CRISPR/Cas9):

-

Design a single guide RNA (sgRNA) targeting the gene of interest.

-

Clone the sgRNA into a B. subtilis-E. coli shuttle vector containing the Cas9 nuclease.

-

Introduce the plasmid into B. subtilis via transformation.

-

Select for transformants and verify the gene deletion by PCR and sequencing.

2. Promoter Replacement:

-

Construct a DNA cassette containing the desired promoter (e.g., Pveg, P43) flanked by regions homologous to the upstream and downstream sequences of the native promoter.

-

Introduce this cassette into B. subtilis.

-

Homologous recombination will replace the native promoter with the new one.

-

Verify the replacement by PCR and sequencing.

Conclusion

The this compound biosynthetic gene cluster in Bacillus subtilis is a complex and highly regulated system. Understanding its genetic organization, biosynthetic pathway, and regulatory networks is crucial for harnessing its potential in various applications. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field, paving the way for further optimization of plipastatin production and the development of novel antifungal agents.

References

- 1. Clone of plipastatin biosynthetic gene cluster by transformation-associated recombination technique and high efficient expression in model organism Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BGC0000407 [mibig.secondarymetabolites.org]

- 5. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The genes degQ, pps, and lpa-8 (sfp) are responsible for conversion of Bacillus subtilis 168 to plipastatin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Plipastatin B1: A Technical Guide to its Discovery, Biosynthesis, and Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plipastatin B1, a potent lipopeptide antibiotic, has garnered significant interest within the scientific community due to its remarkable antifungal and phospholipase A2 inhibitory activities. This technical guide provides an in-depth overview of the discovery of this compound, the microorganisms responsible for its production, and the intricate molecular machinery governing its biosynthesis. Detailed experimental protocols for isolation, purification, and quantification are presented, alongside a comprehensive summary of production yields achieved through various strain engineering strategies. Furthermore, this document includes visualizations of the key biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Discovery and Producing Organisms

This compound was first identified as an antifungal substance and an inhibitor of phospholipase A2.[1] It is a member of the fengycin family of lipopeptides. The primary producing organisms are strains of Bacillus, notably Bacillus subtilis and Bacillus cereus.

Initial discovery efforts led to the isolation of Bacillus subtilis YB8, a strain found to coproduce this compound along with another lipopeptide, surfactin.[1][2][3] This discovery was significant as it highlighted the capacity of a single bacterial strain to synthesize multiple bioactive secondary metabolites. Further research has also identified Bacillus velezensis as a producer of plipastatin.[4] The non-producing laboratory strain Bacillus subtilis 168 has been successfully engineered to produce plipastatin through the introduction of essential genes from producing strains.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This enzymatic machinery is encoded by the pps operon.

The pps Operon and Plipastatin Synthetase

The pps operon in Bacillus subtilis consists of five genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[4][7] These genes encode the five subunits of the plipastatin synthetase (PpsA, PpsB, PpsC, PpsD, and PpsE), which are responsible for the sequential addition of the ten amino acid residues that form the peptide core of this compound.[7] The synthesis is initiated with a β-hydroxy fatty acid chain, which is characteristic of lipopeptides.

The Essential Role of the sfp Gene

A critical component in the biosynthesis of this compound is the product of the sfp gene (also known as lpa-8).[2][5][8] This gene encodes a 4'-phosphopantetheinyl transferase (PPTase). The PPTase is responsible for the post-translational modification of the NRPS enzymes, converting them from their inactive apo-forms to their active holo-forms.[5] This activation is achieved by transferring a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue within the thiolation (T) domains of the NRPS. Strains of B. subtilis that lack a functional sfp gene, such as strain 168, are incapable of producing plipastatins or surfactins, even if they possess the respective synthetase operons.[5]

Regulatory Elements

The expression of the pps operon is under the control of regulatory elements, including the pleiotropic regulator DegQ.[5] The introduction of the degQ gene from a producing strain into a non-producing strain has been shown to significantly increase plipastatin production, indicating its role as a positive regulator.[5][9]

A diagram illustrating the genetic organization and biosynthetic pathway is provided below.

Caption: Genetic organization and biosynthetic pathway of this compound.

Experimental Protocols

Cultivation of Producing Organisms

Bacillus subtilis strains are typically cultured in media that support robust growth and secondary metabolite production. A commonly used medium is a modified Landy medium.[10]

Seed Culture Medium (LB Medium):

-

Tryptone: 10 g/L

-

Yeast Extract: 5 g/L

-

NaCl: 10 g/L

Fermentation Medium (Modified Landy Medium): [10]

-

L-Glutamine: 2 g/L (can be optimized up to 10 g/L)

-

Glucose: 40 g/L (can be optimized down to 30 g/L)

-

(NH₄)₂SO₄: 2.3 g/L

-

KH₂PO₄: 1 g/L

-

KCl: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L (can be optimized up to 1.5 g/L)

-

CuSO₄·5H₂O: 1.6 mg/L

-

FeSO₄·7H₂O: 1.2 mg/L

-

MnSO₄·H₂O: 0.4 mg/L

-

MOPS: 20.927 g/L (or 100 mM)

-

Adjust pH to 7.0-7.2

Cultivation Conditions:

-

Inoculate a single colony into the seed culture medium and incubate at 37°C with shaking for approximately 20 hours.[10]

-

Transfer the seed culture to the fermentation medium (e.g., 2.5 mL into 50 mL).[10]

-

Incubate the fermentation culture at 33°C with shaking for 7 days.[10]

Isolation and Purification of this compound

A multi-step process is employed to isolate and purify this compound from the culture broth.

Protocol:

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[10]

-

Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using 6 M HCl. Incubate at 4°C overnight to allow for the complete precipitation of the lipopeptides.[10]

-

Collection of Precipitate: Centrifuge the acidified supernatant to collect the crude lipopeptide precipitate.[10]

-

Methanol Extraction: Resuspend the precipitate in methanol and adjust the pH to 7.0. Use sonication to aid in complete dissolution.[10]

-

Solvent Evaporation: Evaporate the methanol from the supernatant under vacuum using a rotary evaporator at 40°C.[10]

-

Charcoal Adsorption and Elution (Alternative/Additional Step): The crude extract can be mixed with activated charcoal. The plipastatins are then eluted from the charcoal using a mixture of chloroform, methanol, and water (e.g., 65:25:4 by volume).[1][3]

-

Silica Gel Chromatography: The concentrated eluate can be further purified by silica gel column chromatography, eluting with a gradient of propanol.[1][3]

-

Preparative HPLC: For final purification, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is employed.[3][10]

A workflow diagram for the isolation and purification process is presented below.

Caption: Experimental workflow for the isolation and purification of this compound.

Quantification of this compound

Analytical RP-HPLC is the standard method for quantifying this compound production.

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[10]

-

Mobile Phase B: Acetonitrile with 0.1% TFA.[10]

-

Flow Rate: 0.8 mL/min.[10]

-

Detection: UV detector at 205 nm.[3]

-

Gradient: A typical gradient involves increasing the concentration of Mobile Phase B from 50% to 95% over a set period (e.g., 35 minutes).[10]

-

Quantification: An external standard method using purified this compound is used to create a standard curve for concentration determination.[10]

Quantitative Data on this compound Production

The production of this compound can be significantly enhanced through metabolic engineering strategies. The following tables summarize reported production yields in various engineered Bacillus subtilis strains.

Table 1: Plipastatin Production in Engineered B. subtilis Strains

| Strain | Relevant Genotype/Modification | Plipastatin Titer (mg/L) | Reference |

| M-24 | Mono-producing plipastatin strain | ~478 | [10] |

| M-24 (P43-pps) | P43 promoter driving pps operon | 607 | [10] |

| M-24 (P43-sfp) | P43 promoter driving sfp gene | 717 | [10] |

| 168DS (overexpressing birA, acs, accACD) | Overexpression of fatty acid synthesis genes | 1.37-fold increase | [10] |

| BSf04 (Pveg-pps) | Pveg promoter driving pps operon | 174.63 | [10] |

| B. subtilis 168 (PamyQ-pps) | PamyQ promoter driving pps operon | 452 | [10] |

| M-2435 | Co-overexpression of lcfA and yoeA | 1890 | [10] |

| M-2435ΔabrB | Deletion of abrB in M-2435 | 2060 | [10] |

| M-2435ΔabrB (optimized medium) | Optimized fermentation medium | 2514 | [10] |

| BMV9 | 3NA with repaired sfp | Base level | [9] |

| BMV10 | BMV9 with repaired degQ | 2-fold increase vs. BMV9 | [9][11] |

| BMV11 | BMV9 with Ppps::Pveg | ~5-fold increase vs. BMV9 | [9] |

| BMG03 | Ppps replaced with PrepU | 507 | [12] |

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a promising candidate for various applications.

-

Antifungal Activity: It demonstrates potent activity against a broad spectrum of plant pathogenic fungi, including Fusarium species.[1][13][14] This makes it a strong candidate for use as a biocontrol agent in agriculture.

-

Antibacterial Activity: Plipastatin has shown activity against Gram-positive bacteria, including Staphylococcus aureus.[15]

-

Enzyme Inhibition: It is a known inhibitor of phospholipase A2.[5]

-

Antiviral and Antitumor Properties: Some studies have suggested potential antiviral and antitumor activities for plipastatins.[10]

The mechanism of its antifungal action is believed to involve disruption of the fungal cell membrane.[15]

Conclusion

This compound is a multifaceted lipopeptide with significant potential in agriculture and medicine. The elucidation of its biosynthetic pathway, particularly the roles of the pps operon and the sfp gene, has paved the way for rational metabolic engineering to enhance its production. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the capabilities of this potent bioactive compound. Further research into optimizing fermentation conditions and exploring novel applications will continue to expand the utility of this compound.

References

- 1. 2024.sci-hub.cat [2024.sci-hub.cat]

- 2. Isolation of a gene essential for biosynthesis of the lipopeptide antibiotics this compound and surfactin in Bacillus subtilis YB8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Integrated Pipeline and Overexpression of a Novel Efflux Transporter, YoeA, Significantly Increases Plipastatin Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. Translocation of subunit PPSE in plipastatin synthase and synthesis of novel lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

The Plipastatin Lipopeptide Family: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plipastatin family, a subgroup of the fengycin class of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] These amphiphilic molecules, characterized by a peptide ring of ten amino acids linked to a β-hydroxy fatty acid chain, exhibit potent antimicrobial, antiviral, and anticancer properties, positioning them as promising candidates for therapeutic and agricultural applications.[2][3] This technical guide provides an in-depth overview of the biological activities of plipastatins, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antifungal Activity

Plipastatins are renowned for their potent antifungal activity, particularly against filamentous fungi.[1] Their primary mechanism of action involves the disruption of fungal cell membranes, leading to pore formation and subsequent cell lysis.[4] Additionally, plipastatins are known to inhibit fungal phospholipase A2, an enzyme crucial for membrane integrity and signaling.[4][5]

Quantitative Antifungal Data

The antifungal efficacy of plipastatins has been quantified against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure this activity.

| Fungal Species | Plipastatin Variant | MIC (µg/mL) | Reference |

| Fusarium oxysporum f. sp. cucumerinum | Plipastatins from B. subtilis pB2-L | 16 | [4] |

| Fusarium graminearum | Plipastatin A | 100 | [5] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from established methodologies for determining the MIC of lipopeptides against filamentous fungi.[1][6]

Materials:

-

96-well microtiter plates

-

RPMI-1640 broth with L-glutamine, buffered with MOPS

-

Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)

-

Plipastatin stock solution (dissolved in a suitable solvent, e.g., DMSO or methanol)

-

Positive control (e.g., Amphotericin B)

-

Negative control (broth with solvent)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare serial two-fold dilutions of the plipastatin stock solution in RPMI-1640 broth in the wells of the microtiter plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the fungal spore suspension to each well, resulting in a final volume of 200 µL.

-

Include positive and negative control wells.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until growth is visible in the negative control wells.

-

Determine the MIC by visual inspection as the lowest concentration of the plipastatin that completely inhibits fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 450 nm) and define the MIC as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the negative control.

Signaling Pathway: Disruption of Fungal Cell Membrane

The proposed mechanism of plipastatin's antifungal action at the membrane level is illustrated below.

Caption: Plipastatin interaction with the fungal cell membrane.

Antibacterial Activity

While the primary strength of plipastatins lies in their antifungal properties, they also exhibit activity against certain bacteria, particularly Gram-positive species.[4] The mechanism is believed to be similar to their antifungal action, involving disruption of the bacterial cell membrane.

Quantitative Antibacterial Data

| Bacterial Species | Plipastatin Variant | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Surfactins (often co-produced with plipastatins) | 20 | [4] |

Note: Data for plipastatin-specific antibacterial activity is less abundant than for surfactins, which are frequently studied in combination.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the MIC of antimicrobial agents against bacteria.[7]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial suspension (adjusted to a final concentration of 5 x 10^5 CFU/mL in the wells)

-

Plipastatin stock solution

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth with solvent)

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the plipastatin stock solution in the growth medium within the microtiter plate wells (final volume 100 µL).

-

Add 100 µL of the standardized bacterial suspension to each well.

-

Include appropriate positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of plipastatin that prevents visible bacterial growth.

Anticancer Activity

Emerging research has highlighted the potential of lipopeptides, including those from the fengycin family, as anticancer agents.[1][8] Studies on Bacillus lipopeptides suggest they can induce apoptosis (programmed cell death) in cancer cells.[9]

Quantitative Anticancer Data

| Cell Line | Lipopeptide Source | IC50 (µM) | Reference |

| K562 (human leukemia) | Bacillus subtilis | 65.76 | [9] |

Signaling Pathway: Induction of Apoptosis

The intrinsic mitochondrial pathway of apoptosis is a proposed mechanism for the anticancer activity of Bacillus lipopeptides.[9]

Caption: Proposed intrinsic apoptosis pathway induced by lipopeptides.

Antiviral Activity

The antiviral properties of plipastatins and related lipopeptides are an area of active investigation.[1] The primary proposed mechanism involves the disruption of the viral envelope, a lipid-based structure essential for the infectivity of many viruses.[10]

Experimental Workflow: Antiviral Assay

A general workflow for assessing the antiviral activity of plipastatins is outlined below.

Caption: General workflow for in vitro antiviral activity testing.

Induced Systemic Resistance in Plants

Plipastatins can act as elicitors of induced systemic resistance (ISR) in plants, priming them for a more robust defense response against subsequent pathogen attacks.[1] This activity is of great interest for the development of biocontrol agents in agriculture. The ISR pathway triggered by rhizobacteria is typically dependent on jasmonic acid (JA) and ethylene (ET) signaling.[11][12]

Signaling Pathway: Induced Systemic Resistance

The signaling cascade for rhizobacteria-mediated ISR is depicted below.

Caption: Plipastatin-mediated induced systemic resistance pathway.

Antioxidant Activity

Recent studies have explored the antioxidant properties of plipastatins, demonstrating their ability to scavenge free radicals. This adds another dimension to their potential therapeutic applications.

Quantitative Antioxidant Data

| Assay | Lipopeptide | Concentration (mg/L) | % Inhibition | Reference |

| DPPH Radical Scavenging | Plipastatins | 500 | 18.48 ± 3.83 | [13] |

| Superoxide Anion (O2•−) Scavenging | Plipastatins | 250 | 21 | [13] |

| Hydroxyl Radical (HO•) Scavenging | Plipastatins | 250 | 59 | [13] |

Lipopeptide Extraction and Purification Protocol

The following is a generalized protocol for the extraction and purification of plipastatins from Bacillus subtilis culture.[2][14]

Materials:

-

Bacillus subtilis culture broth

-

Centrifuge and appropriate tubes

-

Hydrochloric acid (HCl)

-

Methanol or Ethyl Acetate

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 5,000-10,000 x g) for 20 minutes to pellet the cells. Collect the cell-free supernatant.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl. Incubate overnight at 4°C to allow the lipopeptides to precipitate.

-

Collection of Crude Extract: Centrifuge the acidified supernatant to collect the lipopeptide precipitate.

-

Solvent Extraction: Resuspend the pellet in methanol or ethyl acetate and stir for several hours to dissolve the lipopeptides. Centrifuge to remove any insoluble material.

-

Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude lipopeptide extract.

-

Purification (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipopeptides with a gradient of increasing methanol or acetonitrile concentration.

-

Collect fractions and test for activity.

-

-

Purification (RP-HPLC):

-

Further purify the active fractions using a reverse-phase HPLC system with a C18 column.

-

Use a gradient of water and acetonitrile (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect the peaks corresponding to plipastatins.

-

-

Verification: Confirm the identity and purity of the isolated plipastatins using techniques such as Mass Spectrometry (e.g., MALDI-TOF MS).

Conclusion

The plipastatin family of lipopeptides represents a versatile and potent class of bioactive molecules. Their diverse activities against fungal and bacterial pathogens, cancer cells, and viruses, coupled with their ability to modulate plant immunity, underscore their significant potential in medicine and agriculture. Further research into their specific mechanisms of action and optimization of their production will be crucial for translating their promise into tangible applications. This guide serves as a foundational resource for researchers and professionals dedicated to exploring and harnessing the capabilities of these remarkable natural compounds.

References

- 1. Antifungal Susceptibility Testing of Lipopeptides Against Filamentous Fungi [bio-protocol.org]

- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential of Bacillus subtilis lipopeptides in anti-cancer I: induction of apoptosis and paraptosis and inhibition of autophagy in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of lipopeptides impacts their antiviral activity and mode of action against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant-induced systemic resistance - Wikipedia [en.wikipedia.org]

- 13. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. III. Structural elucidation of plipastatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains - PMC [pmc.ncbi.nlm.nih.gov]

Plipastatin B1: A Technical Guide to its Antifungal Mode of Action Against Fusarium oxysporum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium oxysporum, a soil-borne fungus, poses a significant threat to global agriculture, causing vascular wilt disease in a wide range of crops. The development of effective and sustainable antifungal agents is crucial for managing this pathogen. Plipastatin B1, a cyclic lipopeptide belonging to the fengycin family and produced by various strains of Bacillus subtilis, has emerged as a promising biocontrol agent with potent antifungal activity against Fusarium oxysporum. This technical guide provides an in-depth analysis of the core mechanisms underlying the antifungal action of this compound against this formidable plant pathogen.

Core Antifungal Mechanisms of this compound

The primary mode of action of this compound against Fusarium oxysporum involves a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing programmed cell death. This multifaceted approach disrupts cellular integrity and vital processes, ultimately leading to fungal demise.

Disruption of Fungal Cell Membrane Integrity

This compound, like other members of the fengycin family, directly interacts with the fungal cell membrane, leading to a cascade of disruptive events. Its amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its insertion into the lipid bilayer. This insertion perturbs the membrane's structure and function in several ways:

-

Pore Formation: It is hypothesized that this compound molecules aggregate within the membrane to form pores or channels. This action compromises the selective permeability of the membrane, leading to the leakage of essential ions and small molecules from the cytoplasm.

-

Interaction with Membrane Components: Fengycins have been shown to bind to multiple components of the fungal cell membrane, including ergosterol and phospholipids. This interaction further destabilizes the membrane architecture.

-

Inhibition of Phospholipase A2 (PLA2): There is evidence to suggest that plipastatins can inhibit phospholipase A2. This enzyme plays a crucial role in membrane remodeling and signaling. Its inhibition can lead to an imbalance in membrane lipid composition and disrupt cellular processes.

These membrane-disrupting activities result in observable morphological changes in Fusarium oxysporum, including vacuolization, swelling of the hyphae, and eventual cell lysis.

Induction of Metacaspase-Dependent Apoptosis

Recent studies on fengycins closely related to this compound have revealed a more intricate mechanism of action involving the induction of programmed cell death, or apoptosis, in Fusarium oxysporum. A C17 fengycin B has been shown to trigger a metacaspase-dependent apoptotic pathway. Metacaspases are cysteine proteases that play a central role in fungal apoptosis.

The induction of apoptosis is a highly regulated process that involves a series of biochemical events, including:

-

Reactive Oxygen Species (ROS) Accumulation: Increased levels of ROS can damage cellular components and trigger the apoptotic cascade.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and function is a key event in apoptosis.

-

Phosphatidylserine Externalization: The flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis.

This apoptotic mechanism represents a sophisticated strategy by which this compound eliminates the fungal pathogen without causing a massive release of intracellular contents that could trigger an inflammatory response in the host plant.

Signaling Pathways Modulated by this compound

The apoptotic process induced by fengycins in Fusarium oxysporum is linked to the modulation of specific signaling pathways. A key pathway implicated is the Target of Rapamycin (TOR) signaling pathway . The TOR kinase is a central regulator of cell growth, proliferation, and metabolism in eukaryotes. Inhibition or modulation of the TOR pathway can lead to the activation of autophagy, a cellular self-degradation process that is intricately linked to apoptosis in fungi. The activation of the autophagy pathway in response to fengycin treatment further contributes to the demise of the fungal cell.

Quantitative Data on Antifungal Activity

While specific data for this compound against Fusarium oxysporum is still emerging, studies on closely related fengycins provide valuable quantitative insights into their antifungal potency.

| Compound | Target Organism | Assay | Value |

| C17-fengycin B | Fusarium oxysporum f. sp. cucumerinum (FOC) | Conidial Germination Inhibition | IC50: 5.1 µg/mL |

| Bacillomycin D-C16 | Fusarium oxysporum | Mycelial Growth Inhibition | MIC: 8 mg/L |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mode of action of antifungal compounds like this compound against Fusarium oxysporum.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: Fusarium oxysporum is cultured on a suitable medium (e.g., Potato Dextrose Agar) to produce spores. The spores are harvested and suspended in a sterile saline solution, and the concentration is adjusted to a standard density (e.g., 1-5 x 10^6 spores/mL).

-

Drug Dilution: this compound is serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

Inoculation: The standardized fungal spore suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Cell Membrane Permeability Assay (SYTOX Green Uptake)

This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that can only enter cells with compromised membranes.

Workflow:

dot

Plipastatin B1: A Technical Guide to its Role as a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data: Inhibition of Phospholipase A2

While specific IC50 values for Plipastatin B1 are not detailed in the reviewed literature, the plipastatin family as a whole has been characterized as effective inhibitors of porcine pancreatic phospholipase A2. The following table summarizes the known inhibitory activities of related compounds to provide a comparative context.

| Inhibitor Family | Specific Compound | Target Enzyme | IC50 Value | Reference |

| Plipastatins | A1, A2, B1, B2 | Porcine Pancreatic Phospholipase A2 | Not Specified | [1] |

| Prostaglandin B1 Oligomers | PGBx | Human Neutrophil Phospholipase A2 | 5 µM | [4] |

| Prostaglandin B1 Oligomers | PGBx | Snake Venom Phospholipase A2 | 0.5 - 7.5 µM | [4] |

| Prostaglandin B1 Oligomers | PGBx | Bovine Pancreas Phospholipase A2 | 0.5 - 7.5 µM | [4] |

Mechanism of Action and Signaling Pathway

Phospholipase A2 enzymes play a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of arachidonic acid and lysophospholipids.[5][6] Arachidonic acid is a precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[7] By inhibiting PLA2, this compound is presumed to block the initial step in the arachidonic acid cascade, thereby attenuating the production of these pro-inflammatory molecules.

The following diagram illustrates the signaling pathway of phospholipase A2 and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro phospholipase A2 inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound. This protocol is based on commonly used methods for measuring PLA2 activity.

Objective: To determine the inhibitory effect of this compound on the activity of porcine pancreatic phospholipase A2.

Materials:

-

Porcine pancreatic phospholipase A2 (Sigma-Aldrich or equivalent)

-

Phosphatidylcholine (substrate)

-

This compound (isolated and purified)

-

Triton X-100

-

Tris-HCl buffer

-

CaCl2

-

Fatty acid indicator (e.g., pH indicator or fluorescent probe)

-

Microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a substrate solution of phosphatidylcholine in Tris-HCl buffer containing Triton X-100 and CaCl2.

-

The substrate should be in the form of mixed micelles for optimal enzyme activity.

-

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of porcine pancreatic PLA2 in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

-

Assay Execution:

-

In a 96-well microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the PLA2 enzyme solution.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Measurement of Activity:

-

Monitor the hydrolysis of the phospholipid substrate over time using a microplate reader. The method of detection will depend on the fatty acid indicator used (e.g., change in absorbance or fluorescence).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The following diagram outlines a general workflow for screening and characterizing PLA2 inhibitors like this compound.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development as a therapeutic agent targeting inflammatory pathways. Its inhibitory action on phospholipase A2, a key enzyme in the generation of pro-inflammatory mediators, warrants further investigation. Future research should focus on obtaining precise quantitative data, such as the IC50 value of this compound for various PLA2 isoforms, to fully characterize its potency and selectivity. Elucidating the specific molecular interactions between this compound and the active site of PLA2 will provide valuable insights for the rational design of novel anti-inflammatory drugs. Furthermore, comprehensive studies in cellular and animal models of inflammation are necessary to validate its therapeutic potential.

References

- 1. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genes degQ, pps, and lpa-8 (sfp) Are Responsible for Conversion of Bacillus subtilis 168 to Plipastatin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligomers of prostaglandin B1 inhibit in vitro phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DegQ in the Genetic Regulation of Plipastatin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic regulation of plipastatin production by the pleiotropic regulator DegQ in Bacillus species. Plipastatins, also known as fengycins, are potent antifungal lipopeptides with significant potential in agriculture and medicine. Understanding the molecular mechanisms that govern their biosynthesis is crucial for optimizing production and developing novel therapeutic agents. This document details the signaling pathways, presents quantitative data on the impact of DegQ, and provides comprehensive experimental protocols for key analyses.

The DegQ Signaling Cascade in Plipastatin Biosynthesis

The genetic regulation of plipastatin production is intricately linked to the DegS-DegU two-component system, where DegQ acts as a crucial ancillary protein. The core of this regulatory network involves a phosphorylation cascade that ultimately controls the transcription of the plipastatin synthetase operon (pps).

In Bacillus subtilis, the sensor kinase DegS autophosphorylates in response to specific environmental signals. The phosphoryl group is then transferred to the response regulator DegU. The phosphorylated form of DegU (DegU-P) is the active state that can bind to promoter regions of target genes and modulate their expression. DegQ enhances the entire process by stimulating the autophosphorylation of DegS, leading to an increased pool of DegU-P.[1][2] This heightened level of active DegU-P positively regulates the transcription of the pps operon, which is responsible for the non-ribosomal synthesis of plipastatin.[3] Conversely, DegU-P has been shown to negatively regulate the production of another lipopeptide, surfactin.[1][2]

A point mutation in the promoter region of the degQ gene in B. subtilis 168 results in reduced gene expression, leading to lower levels of DegU-P and consequently poor plipastatin production.[1] Strains with a functional degQ exhibit significantly higher yields of plipastatin.

Below is a diagram illustrating the signaling pathway of DegQ in the regulation of plipastatin production.

References

- 1. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of degQ gene and its effect on lipopeptide production as well as formation of secretory proteases in Bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction and description of a constitutive plipastatin mono-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plipastatin interaction with fungal cell membranes

An In-depth Technical Guide to the Interaction of Plipastatin with Fungal Cell Membranes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plipastatin, a member of the fengycin family of cyclic lipopeptides produced by Bacillus species, exhibits potent antifungal activity, primarily by targeting and disrupting the fungal cell membrane. This technical guide elucidates the core mechanisms of this interaction, presenting quantitative data on its efficacy, detailing the experimental protocols used for its characterization, and visualizing the proposed molecular and cellular pathways. Plipastatin's multifaceted attack on the fungal membrane, involving direct physical disruption, inhibition of key membrane-associated enzymes like phospholipase A2, and interference with essential lipid components such as ergosterol, makes it a compelling subject for the development of novel antifungal therapeutics.

Introduction to Plipastatin

Plipastatin is a complex cyclic lipopeptide antibiotic synthesized non-ribosomally by bacteria such as Bacillus subtilis and Bacillus cereus. Structurally, it is characterized by a decapeptide ring linked to a β-hydroxy fatty acid chain, which typically ranges from 14 to 19 carbons in length.[1] This amphiphilic structure, with a hydrophilic peptide head and a hydrophobic lipid tail, is fundamental to its biological activity, enabling it to partition into and interact with the lipid bilayers of cell membranes.[2] Plipastatin belongs to the broader fengycin family of lipopeptides; its structure is nearly identical to that of fengycin, differing only in the stereochemistry (L- and D-form) of the tyrosine amino acids at positions 3 and 9.[1]

Core Interaction Mechanisms with the Fungal Cell Membrane

The primary antifungal action of plipastatin is the targeted disruption of the fungal cell membrane's structure and function. This interaction is not a single event but a cascade of molecular processes that compromise membrane integrity, leading to cell death.

Direct Membrane Perturbation and Pore Formation

The amphiphilic nature of plipastatin drives its insertion into the fungal plasma membrane. The hydrophobic fatty acid tail anchors within the lipid core of the bilayer, while the cyclic peptide moiety interacts with the polar head groups of phospholipids. This insertion disrupts the ordered packing of membrane lipids, altering fluidity and leading to the formation of pores or ion channels.[3] This process increases membrane permeability, causing an uncontrolled efflux of essential ions (e.g., K+) and small molecules, and ultimately leads to the leakage of cytoplasmic contents and loss of cell viability.[4]

Inhibition of Phospholipase A2

A key and specific molecular target of plipastatin is phospholipase A2 (PLA2).[5][6][7] PLA2 enzymes are crucial for membrane homeostasis, remodeling, and signal transduction. They function by hydrolyzing phospholipids at the sn-2 position, releasing a fatty acid and a lysophospholipid. By inhibiting PLA2, plipastatin disrupts these vital cellular processes, contributing significantly to the loss of membrane integrity and function.[1]

Interference with Membrane Sterols and Phospholipids

The efficacy of plipastatin is highly dependent on the specific lipid composition of the target membrane.[4] Fungal membranes are rich in ergosterol, which is the functional equivalent of cholesterol in mammalian cells. The presence and concentration of ergosterol influence the membrane's physical properties and are critical for the sensitivity of the fungus to plipastatin.[4] Studies on related lipopeptides have demonstrated an ability to inhibit the biosynthesis of ergosterol, suggesting a multi-pronged attack on this vital membrane component.[8] Disruption of ergosterol homeostasis severely compromises membrane fluidity, permeability, and the function of membrane-bound proteins.[9][10]

Induction of Morphological and Ultrastructural Damage

The culmination of these molecular interactions is severe and observable damage to the fungal cell. Microscopic analyses of fungi treated with plipastatin reveal profound morphological changes, including the formation of large vacuoles, condensation and conglobation of cytoplasm along the hyphae, and the appearance of gaps in the cell wall.[4][9] Transmission electron microscopy (TEM) confirms these findings at an ultrastructural level, showing severe alterations to the cytoplasm, cell wall, and plasma membrane.[4]

Proposed Downstream Cellular Stress Response

The extensive membrane and cell wall damage inflicted by plipastatin acts as a potent stress signal, likely activating conserved fungal stress response pathways. While direct pathway analysis for plipastatin is an area of ongoing research, the nature of the damage strongly implicates the activation of the Cell Wall Integrity (CWI) and Unfolded Protein Response (UPR) pathways.

-

Cell Wall Integrity (CWI) Pathway: This is a primary response mechanism to cell surface stress. Damage to the plasma membrane and cell wall is sensed by transmembrane proteins, initiating a MAPK signaling cascade that leads to transcriptional reprogramming to reinforce the cell wall.[11]

-

Unfolded Protein Response (UPR): The disruption of membrane integrity and inhibition of enzymes like PLA2 can impair the function of the endoplasmic reticulum (ER), which is responsible for the proper folding of secreted and membrane proteins. This leads to an accumulation of unfolded proteins in the ER, a condition known as ER stress, which triggers the UPR to restore homeostasis.[12][13]

Caption: Proposed signaling cascade initiated by plipastatin interaction.

Quantitative Antifungal Activity

The antifungal efficacy of plipastatin is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

| Fungal Species | Plipastatin Variant | MIC Value | Reference |

| Fusarium graminearum | Plipastatin A | 100 µg/mL | [4] |

| Fusarium oxysporum | Plipastatins (mixture) | 16 µg/mL | [14][15] |

| Botrytis cinerea | Plipastatin A1 | >10 µM (conidia germination) | [16] |

Experimental Protocols

The characterization of plipastatin's interaction with fungal membranes relies on a suite of established experimental techniques.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of plipastatin required to inhibit fungal growth.

-

Inoculum Preparation: Prepare a standardized suspension of fungal conidia (spores) in a suitable liquid medium (e.g., Potato Dextrose Broth) to a final concentration of approximately 1 x 10⁵ conidia/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of purified plipastatin A in the liquid medium in a 96-well microtiter plate. Concentrations typically range from 200 µg/mL down to <1 µg/mL.

-

Inoculation: Add the fungal conidia suspension to each well of the microtiter plate. Include a positive control (fungus with no plipastatin) and a negative control (medium only).

-

Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 28°C) for 48-72 hours.

-

Observation: Determine the MIC by visually identifying the lowest concentration of plipastatin A at which no fungal growth (turbidity) is observed.

Caption: Experimental workflow for MIC determination.

Protocol: Fluorescence Microscopy for Viability Assessment

This method uses fluorescein diacetate (FDA) to assess membrane integrity and cell viability. FDA is non-fluorescent but is cleaved by intracellular esterases in viable cells with intact membranes to produce fluorescein, which emits green fluorescence.

-

Fungal Culture: Grow fungal hyphae in a liquid medium until a suitable density is reached.

-

Treatment: Treat the fungal culture with plipastatin at its MIC or 2x MIC for a defined period (e.g., 24 hours). An untreated culture serves as a control.

-

Staining: Add FDA solution to both treated and untreated cultures to a final concentration of 10 µg/mL. Incubate in the dark at room temperature for 15-20 minutes.

-

Microscopy: Place a sample of the stained culture on a microscope slide.

-

Imaging: Observe the samples using a fluorescence microscope with an appropriate filter set for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).

-

Analysis: Viable cells with intact membranes will show bright green fluorescence, whereas non-viable, membrane-compromised cells will show little to no fluorescence.[17]

Caption: Workflow for FDA staining and fluorescence microscopy.

Protocol: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the internal ultrastructure of fungal cells, revealing damage caused by plipastatin.

-

Sample Preparation: Grow and treat fungal hyphae with plipastatin as described above.

-

Primary Fixation: Harvest the hyphae by gentle centrifugation and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2-4 hours at 4°C.[18]

-

Washing: Wash the samples multiple times with the buffer to remove the fixative.

-

Secondary Fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This enhances contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[19]

-

Infiltration & Embedding: Gradually infiltrate the dehydrated samples with an epoxy resin (e.g., Spurr's resin) and embed them in resin blocks. Polymerize the resin in an oven.

-

Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) from the resin blocks using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain them with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.

-

Imaging: Observe the stained sections in a transmission electron microscope at high magnification.[20]

Caption: General workflow for preparing fungal samples for TEM analysis.

Conclusion

Plipastatin's interaction with the fungal cell membrane is a sophisticated and potent antifungal mechanism. Its ability to physically disrupt the lipid bilayer, inhibit essential membrane enzymes, and interfere with critical structural lipids like ergosterol results in a comprehensive assault on cellular integrity. The data strongly suggest that this direct damage triggers broader cellular stress responses, overwhelming the fungus's ability to recover. The detailed understanding of these interactions, supported by the quantitative and methodological data presented herein, provides a robust foundation for leveraging plipastatin and its derivatives in the rational design of next-generation antifungal agents.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. II. Structure of fatty acid residue and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. I. Taxonomy, production, isolation and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plipastatins: new inhibitors of phospholipase A2, produced by Bacillus cereus BMG302-fF67. III. Structural elucidation of plipastatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 11. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum stress and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endoplasmic reticulum stress and fungal pathogenesis converge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plipastatin is a shared good by Bacillus subtilis during combating Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Preparation of Candida albicans Biofilms for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Analogues of Plipastatin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin B1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal and other biological activities. This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound. It details their structural diversity, biological activities, and underlying mechanisms of action. This document summarizes quantitative bioactivity data, provides detailed experimental protocols for isolation, characterization, and activity assessment, and visualizes key biological pathways to facilitate further research and development in the fields of agriculture, medicine, and biotechnology.

Introduction

Cyclic lipopeptides (CLPs) from Bacillus species are a diverse group of secondary metabolites with a broad spectrum of biological activities. Among these, the fengycin family, which includes plipastatins, is particularly noted for its strong antifungal properties against filamentous fungi[1][2]. Plipastatins are decapeptides linked to a β-hydroxy fatty acid chain, forming a cyclic structure through a lactone bond[3]. The structural variability within the peptide ring and the fatty acid tail gives rise to a multitude of natural variants with distinct biological profiles[4][5]. This guide explores the known natural variants of this compound and the development of synthetic analogues aimed at improving efficacy, stability, and therapeutic potential.

Structural Diversity of this compound and its Analogues

The core structure of this compound consists of a ten-amino-acid peptide moiety and a C14–C21 β-hydroxy fatty acid (β-OH-FA) side chain[6]. Natural variations primarily occur at specific amino acid positions and in the length and branching of the fatty acid chain.

Natural Variants:

-

Amino Acid Substitutions: The most common variations in the peptide ring occur at position 6, where Alanine (Ala) in fengycin A is replaced by Valine (Val) in fengycin B (and thus this compound)[4][5]. Other substitutions have also been identified in novel fengycin variants, such as the replacement of Glutamine (Gln) at position 8 with Isoleucine (Ile) or Leucine (Leu)[7].

-

Fatty Acid Heterogeneity: The lipid tail of plipastatins can vary in length (typically C14 to C18) and can be saturated or unsaturated, with normal, iso-, or anteiso-branching[5][8].

Synthetic and Engineered Analogues:

To overcome limitations of natural plipastatins, such as potential instability, researchers have developed synthetic and semi-synthetic analogues. These efforts include:

-

Peptide Backbone Modification: Module and individual domain deletions in the non-ribosomal peptide synthetase (NRPS) machinery have led to the creation of truncated and novel lipopeptides, such as cyclic pentapeptides and linear hexapeptides[9].

-

Enhanced Stability: Replacement of the natural ester (depsi-) bond with a more stable amide bond has been shown to significantly increase the chemical stability of fengycin analogues under both acidic and basic conditions[10].

Quantitative Biological Activity

The structural variations among plipastatin analogues directly influence their biological activity. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of Plipastatin Analogues

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Iturin A | Fusarium graminearum | 50 | [11][12] |

| Plipastatin A | Fusarium graminearum | 100 | [11][12] |

| Lipopeptide Mix (Sh420) | Fusarium graminearum | 5000 | [13] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Plipastatin Analogues

| Compound | Target Organism | IC50 (mg/L) | 95% Confidence Interval | Reference |

| Fengycin | Venturia inaequalis (tebuconazole-sensitive) | 0.03 | [0.02–0.04] | [14] |

| Mycosubtilin | Venturia inaequalis (tebuconazole-sensitive) | 2.84 | [2.23–3.56] | [14] |

| Surfactin | Venturia inaequalis (tebuconazole-sensitive) | 5.15 | [4.28–6.18] | [14] |

Experimental Protocols